5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a benzyl group at the 5-position and a 2-chloroethyl group at the 3-position of the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione typically involves the reaction of L-phenylalanine with 2-chloroethylisocyanate in a suitable solvent such as nitromethane (CH₃NO₂). The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-induced pyrolysis (MIP) and flash vacuum pyrolysis (FVP) have been employed to achieve better yields and efficiency . These methods allow for the controlled decomposition of intermediates, leading to the formation of the target compound.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzyl and chloroethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for substitution reactions at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can undergo dehydrogenation or dehydrochlorination reactions under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione: This compound is similar in structure but contains a benzylidene group instead of a benzyl group.
5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one: This compound has a thioxo group at the 2-position instead of a dione.
Uniqueness
5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87219-26-9 |
---|---|
Molecular Formula |
C12H13ClN2O2 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
5-benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O2/c13-6-7-15-11(16)10(14-12(15)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17) |
InChI Key |
XDSKSJFLSLIEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.